5-Amino-1-methylpiperidin-2-one dihydrochloride
Overview
Description
5-Amino-1-methylpiperidin-2-one dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2O . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical and Chemical Properties Analysis
The molecular weight of this compound is 201.09 . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Molecular Binding and Pharmacological Activities
5-Amino-1-methylpiperidin-2-one dihydrochloride is explored in various scientific research areas, particularly focusing on its interaction with biological molecules and potential pharmacological benefits. It is identified in the context of molecular binding mechanisms, showing significant interactions with human serum albumin (HSA), which is a major transport protein in the blood plasma. This interaction is crucial for understanding the bioavailability and pharmacokinetics of potential drugs derived from this compound. The research highlights the compound's roles in curing diseases due to its binding affinity with HSA, which assists in the transport and delivery of various drugs to multiple organs of the body. Such interactions are essential in the preliminary steps of drug invention, emphasizing the compound's relevance in the development of therapeutic agents (Alagar Yadav et al., 2018).
Synthesis and Chemical Modifications
Research also extends into the synthesis and chemical modification of 5-Amino-1-methylpiperidin-2-one derivatives, aiming to explore their utility in creating more efficient and selective compounds for various applications. These studies involve the synthesis of novel S,N-disubstituted derivatives through reactions that highlight the compound's versatility in chemical modifications. Such synthetic approaches are critical for the development of new drugs and materials with enhanced properties (Pospieszny & Wyrzykiewicz, 2008).
Safety and Hazards
Properties
IUPAC Name |
5-amino-1-methylpiperidin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.2ClH/c1-8-4-5(7)2-3-6(8)9;;/h5H,2-4,7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKSLRDYWGDCMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CCC1=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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